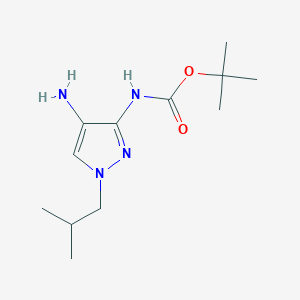

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate

Description

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate group at position 3, an amino group at position 4, and an isobutyl substituent at position 1 of the pyrazole ring. The tert-butyl carbamate (Boc) group is a widely used protecting moiety for amines in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where controlled deprotection of the amino group enables downstream functionalization.

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl N-[4-amino-1-(2-methylpropyl)pyrazol-3-yl]carbamate |

InChI |

InChI=1S/C12H22N4O2/c1-8(2)6-16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17) |

InChI Key |

GUTHEDKSTKPHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination and Reduction: The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can involve the amination of a precursor compound followed by reduction.

Carboxylation and Rearrangement: Another method involves the carboxylation of an amine followed by rearrangement.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups such as tert-butoxycarbonyl (Boc) is common to protect the amine group during synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate can undergo oxidation and reduction reactions.

Substitution Reactions: This compound can also undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Palladium-Catalyzed Reactions: Palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate with various aryl halides.

Cesium Carbonate and TBAI: These reagents are used in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceutical intermediates. For example, it can be used in the synthesis of anticancer drugs such as Lorlatinib . It is also used in the development of new therapeutic agents .

Industry: In industry, this compound is used as a chemical reagent and as a building block for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical intermediates, it acts as a precursor that undergoes various chemical transformations to yield the desired product . The specific molecular targets and pathways involved depend on the application and the specific reactions it undergoes.

Comparison with Similar Compounds

tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate

- CAS : 2171314-38-6

- Molecular Formula : C₁₁H₁₈N₄O₄

- Key Differences :

- Density: 1.27 g/cm³ (predicted)

- Boiling Point: 347.2°C (predicted)

- pKa: 12.09 (predicted), indicating weaker acidity compared to the amino group in the target compound . Reactivity: The nitro group is electron-withdrawing, reducing nucleophilicity at the pyrazole core compared to the amino group in the target compound.

Fluorophenyl-Chromenone-Pyrazolo[3,4-d]pyrimidine Derivatives

- Molecular Weight: 615.7 g/mol (M+1) Melting Point: 163–166°C Key Differences: The complex heterocyclic framework and fluorine substituents enhance aromatic stacking and metabolic stability, making it more suited for drug candidates than the simpler pyrazole-based target compound.

Cyclohexyl and Cyclopentyl tert-butyl Carbamates

- Examples :

- Key Differences: These compounds replace the pyrazole ring with cycloaliphatic systems, prioritizing stereochemical diversity over aromaticity. The hydroxy groups enable hydrogen bonding, contrasting with the amino group’s nucleophilic reactivity in the target compound.

Comparative Data Table

*Estimated pKa based on analogous amino-pyrazole derivatives.

Key Research Findings and Implications

Synthetic Utility :

- The target compound’s Boc group allows selective deprotection under mild acidic conditions (e.g., HCl in dioxane), enabling subsequent coupling reactions .

- In contrast, the nitro group in the isopropyl analogue (CAS: 2171314-38-6) requires reduction to an amine for further functionalization .

Physicochemical Properties :

- The isobutyl chain in the target compound increases lipophilicity (clogP ~2.5) compared to the isopropyl analogue (clogP ~2.0), enhancing membrane permeability but reducing aqueous solubility .

Biological Relevance: Pyrazole derivatives with amino groups (e.g., the target compound) are often intermediates in kinase inhibitor synthesis, while nitro-substituted analogues (e.g., CAS: 2171314-38-6) may serve as prodrugs .

Stability :

- Boc-protected amines exhibit superior stability under basic conditions compared to acetyl or benzyl carbamates, making the target compound suitable for multi-step syntheses .

Biological Activity

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole structure, which has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic applications, including enzyme inhibition and anti-cancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The structure includes a tert-butyl group, an amino group, and a pyrazole ring that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It has the potential to bind to receptors that play critical roles in disease processes, such as cancer or inflammation.

Research indicates that similar pyrazole derivatives have shown efficacy in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer.

Biological Activity Overview

The biological activities explored for this compound include:

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds within the pyrazole class:

-

Study on EGFR Inhibition :

- Researchers discovered that certain pyrazole derivatives effectively inhibit EGFR mutations in vitro, leading to decreased cell proliferation in cancer cell lines.

- The study highlighted the potential of these compounds as targeted therapies for non-small cell lung cancer.

-

Anti-inflammatory Effects :

- A study explored the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce cytokine production in activated immune cells.

- This suggests that this compound could be beneficial in treating autoimmune diseases.

-

Enzyme Interaction Studies :

- Preliminary research indicated that compounds similar to this compound exhibit significant binding affinity with kinases involved in cell signaling pathways.

- This interaction could lead to downstream effects that inhibit tumor growth or modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.